molecular formula C16H15F3N4O2 B2904280 2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE CAS No. 1421531-29-4

2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE

Cat. No.: B2904280
CAS No.: 1421531-29-4
M. Wt: 352.317
InChI Key: MSAPZEMOLLNGJK-UHFFFAOYSA-N
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Description

2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE is a complex organic compound that features a pyrazine ring, a trifluoromethyl group, and a piperidine ring

Mechanism of Action

Mode of Action

Compounds with similar structures have been found to act as inhibitors, disrupting the function of their target proteins . This disruption can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.

Biochemical Pathways

Similar compounds have been found to affect the electron transport chain in mitochondria , and the production of 4’-phosphopantetheine in bacteria . These pathways are crucial for energy production and bacterial survival, respectively.

Pharmacokinetics

Similar compounds have been found to exhibit anti-fibrotic activities , suggesting they may be well-absorbed and distributed in the body to exert their effects.

Result of Action

The inhibition of key proteins and pathways can lead to changes in cellular function and potentially therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bacterial secondary metabolism requires 4′-PP groups from PPTases to produce metabolites needed for bacteria to thrive in environmental and infection settings . Therefore, the environment in which the compound is used can impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of pyrazine derivatives with trifluoromethylated pyridine compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and trifluoromethylated pyridine compounds. Examples include:

Uniqueness

What sets 2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

pyrazin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)11-1-2-14(22-9-11)25-12-3-7-23(8-4-12)15(24)13-10-20-5-6-21-13/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAPZEMOLLNGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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